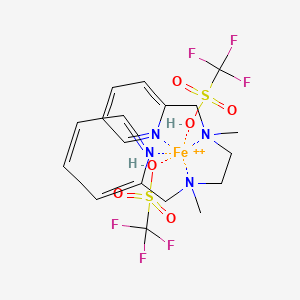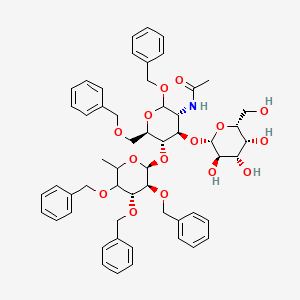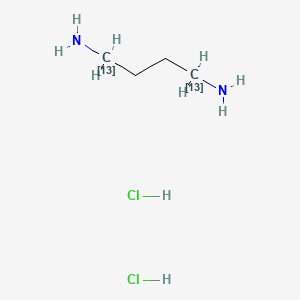
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.
Scientific Research Applications
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine metabolism.
Biology: The compound is used to study the role of polyamines in cell growth, differentiation, and apoptosis.
Medicine: It is used in research related to cancer, as polyamines are involved in tumor growth and progression.
Industry: The compound is used in the synthesis of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
1,4-Diaminobutane-1,4-13C2 Dihydrochloride exerts its effects by binding to the polyamine modulatory site of the NMDA receptor, potentiating NMDA-induced currents . It is also a precursor of spermidine, which is involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation .
Comparison with Similar Compounds
1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.
1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.
1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.
Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.
Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .
Properties
Molecular Formula |
C4H14Cl2N2 |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(1,4-13C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |
InChI Key |
XXWCODXIQWIHQN-MWLKZMJOSA-N |
Isomeric SMILES |
C(C[13CH2]N)[13CH2]N.Cl.Cl |
Canonical SMILES |
C(CCN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
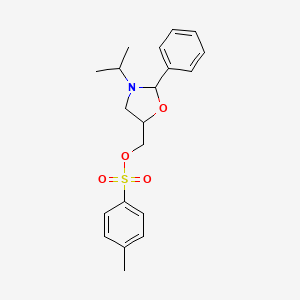



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
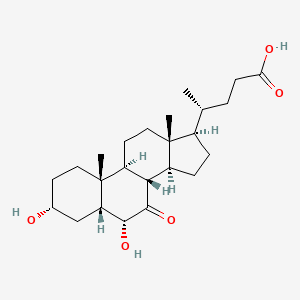

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
